molecular formula C17H19FN2O3S B4402956 N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide

Cat. No.: B4402956
M. Wt: 350.4 g/mol
InChI Key: VMEMMUBZXFDTGD-UHFFFAOYSA-N
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Description

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide typically involves multiple steps, including the introduction of the fluorophenyl group, the sulfonylation reaction, and the acetamide formation. Common reagents used in these reactions include fluorobenzene, sulfonyl chloride, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)acetamide
  • N-(3-chlorophenyl)acetamide
  • N-(3-methylphenyl)acetamide

Uniqueness

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the sulfonyl group contributes to its solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-10-8-11(2)17(12(3)16(10)19-13(4)21)24(22,23)20-15-7-5-6-14(18)9-15/h5-9,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEMMUBZXFDTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
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N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Reactant of Route 3
N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Reactant of Route 4
N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Reactant of Route 5
N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Reactant of Route 6
N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide

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